molecular formula C26H18N4O3 B2965810 5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 1010871-86-9

5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2965810
CAS No.: 1010871-86-9
M. Wt: 434.455
InChI Key: HBXIKIIGUXLJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H18N4O3 and its molecular weight is 434.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • This compound has been used in the synthesis of pyridine-pyrimidines and their bis-derivatives. For instance, the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was achieved using a three-component reaction involving aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles. Notably, the catalyst used could be reused multiple times without significant loss of activity, highlighting the efficiency and sustainability of the process (Rahmani et al., 2018).

Computational and Quantum Studies

  • Spectral analysis and quantum studies of novel compounds synthesized from this chemical were conducted. One example is the 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), where electronic absorption spectra were obtained in various solvents, demonstrating good agreement with observed spectra. The study supported high reactivity and stability, contributing valuable insights into the compound's potential applications (Halim & Ibrahim, 2022).

Reactivity and Derivative Synthesis

  • The compound has been employed in the synthesis of new series of pyridine and fused pyridine derivatives. These derivatives have various applications in scientific research, highlighting the compound’s versatility in creating a wide range of chemical structures for different purposes (Al-Issa, 2012).

Antimicrobial and Anticancer Applications

  • It has been used in the synthesis of pyridine derivatives that show promising antimicrobial and anticancer activities. This indicates its potential use in the development of new therapeutic agents (Elewa et al., 2021).

Molecular Docking and Screening

  • In the field of drug discovery, the compound has been utilized for molecular docking and in vitro screening of newly synthesized derivatives. This application is crucial in understanding how these compounds interact with biological targets, potentially leading to the development of new drugs (Flefel et al., 2018).

Properties

IUPAC Name

5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3/c1-16-20(25(31)29(2)26(32)21(16)14-27)12-18-15-30(19-9-4-3-5-10-19)28-24(18)23-13-17-8-6-7-11-22(17)33-23/h3-13,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXIKIIGUXLJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.